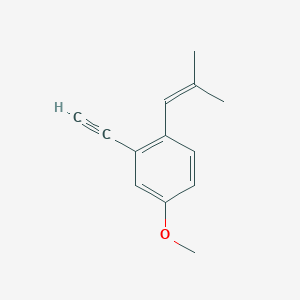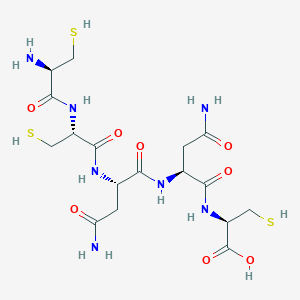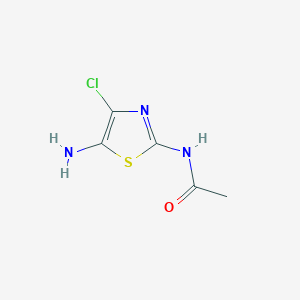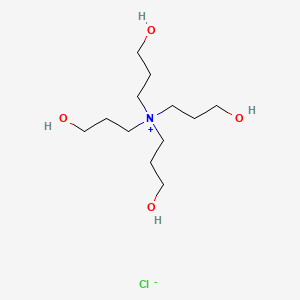
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol is a sulfur-containing organic compound characterized by its unique structure with multiple thiol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method includes the use of thiol-ene click chemistry, where thiol groups react with alkenes in the presence of a radical initiator. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated.
Substitution: Alkylated thiol derivatives are formed.
Aplicaciones Científicas De Investigación
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of protein thiol-disulfide exchange reactions.
Medicine: Potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of 3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol involves its thiol groups, which can interact with various molecular targets. These interactions include:
Disulfide Bond Formation: Thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Redox Reactions: The compound can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,6,10,13-Tetraoxapentadecane-1,15-diol: Similar structure but contains oxygen atoms instead of sulfur.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives: Different core structure but similar functional group chemistry.
Uniqueness
3,6,10,13-Tetrathiapentadecane-1,8,15-trithiol is unique due to its multiple thiol groups, which provide distinct reactivity and potential for forming multiple disulfide bonds. This makes it particularly valuable in applications requiring strong and specific interactions with thiol-reactive species.
Propiedades
Número CAS |
805323-04-0 |
|---|---|
Fórmula molecular |
C11H24S7 |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
1,3-bis[2-(2-sulfanylethylsulfanyl)ethylsulfanyl]propane-2-thiol |
InChI |
InChI=1S/C11H24S7/c12-1-3-15-5-7-17-9-11(14)10-18-8-6-16-4-2-13/h11-14H,1-10H2 |
Clave InChI |
ACXBKRAWTDYVET-UHFFFAOYSA-N |
SMILES canónico |
C(CSCCSCC(CSCCSCCS)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)





![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)

![Phenol, 4-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14207068.png)

![[(1R,2R)-2-Acetylcyclopropyl]acetic acid](/img/structure/B14207079.png)
